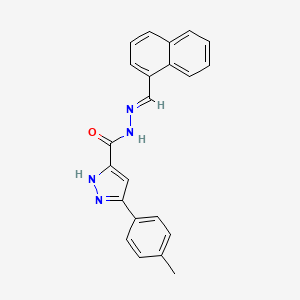

(E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 1285540-79-5

Cat. No.: VC5696125

Molecular Formula: C22H18N4O

Molecular Weight: 354.413

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1285540-79-5 |

|---|---|

| Molecular Formula | C22H18N4O |

| Molecular Weight | 354.413 |

| IUPAC Name | 3-(4-methylphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C22H18N4O/c1-15-9-11-17(12-10-15)20-13-21(25-24-20)22(27)26-23-14-18-7-4-6-16-5-2-3-8-19(16)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ |

| Standard InChI Key | DMSIWZBCQQBQMC-OEAKJJBVSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at position 3 with a p-tolyl group (4-methylphenyl) and at position 5 with a carbohydrazide group. The carbohydrazide moiety is further functionalized with an (E)-naphthalen-1-ylmethylene group, creating a conjugated system that influences its electronic properties. The IUPAC name, 3-(4-methylphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide, reflects this arrangement.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈N₄O |

| Molecular Weight | 354.413 g/mol |

| SMILES | CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |

| Solubility | Not publicly reported |

| CAS Registry Number | 1285540-79-5 |

The extended π-system from the naphthalene and pyrazole rings suggests potential for aromatic stacking interactions, which may enhance binding to biological targets .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For this compound, a plausible route begins with the formation of a pyrazole-5-carboxylic acid derivative, followed by hydrazide formation and subsequent Schiff base condensation with 1-naphthaldehyde .

Example Reaction Scheme:

-

Pyrazole Core Formation:

Reaction of 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate yields the corresponding carbohydrazide . -

Schiff Base Condensation:

The carbohydrazide reacts with 1-naphthaldehyde under reflux in ethanol, catalyzed by acetic acid, to form the (E)-configured imine .

The E-configuration is stabilized by conjugation between the naphthalene and pyrazole systems, as evidenced by NMR coupling constants .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Key signals include:

-

¹³C NMR: Peaks at δ 166.7 ppm (carbonyl carbon) and δ 148.2 ppm (imine carbon) validate the carbohydrazide and Schiff base functionalities .

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Strong absorption at 1715 cm⁻¹ (C=O stretch of carbohydrazide).

-

Bands at 1620 cm⁻¹ (C=N stretch) and 3190 cm⁻¹ (N-H stretch) .

Mass Spectrometry

-

ESI-MS shows a molecular ion peak at m/z 354.41 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanisms

Anticancer Activity

Pyrazole derivatives often intercalate DNA or inhibit tyrosine kinases. The naphthalene group in this compound may enhance DNA binding affinity, as seen in similar molecules with IC₅₀ values <10 µM against breast cancer cell lines .

Comparison with Structural Analogues

Table 2: Activity Comparison of Pyrazole-Carbohydrazides

The naphthalene substituent may improve lipophilicity and membrane permeability compared to smaller aryl groups .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with bacterial DNA gyrase and human kinases using X-ray crystallography.

-

In Vivo Toxicity: Assess pharmacokinetics and acute toxicity in rodent models.

-

Derivatization: Introduce electron-withdrawing groups (e.g., -NO₂) at the naphthalene ring to modulate electronic effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume